molecular formula C15H15Cl2N3O B2782290 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride CAS No. 1798044-66-2

2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride

Cat. No.: B2782290
CAS No.: 1798044-66-2
M. Wt: 324.21
InChI Key: PBFOUCRNQPIWKZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro group, a pyridine ring, and a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetic acid followed by the introduction of the pyridine-4-carboxamide moiety. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-fluorobenzamide

  • 2-chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Uniqueness: 2-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride is unique due to its specific structural features, which may confer distinct biological activities compared to similar compounds

Properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O.ClH/c16-14-8-11(4-6-18-14)15(20)19-13-2-1-10-3-5-17-9-12(10)7-13;/h1-2,4,6-8,17H,3,5,9H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFOUCRNQPIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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